AS-2077715

Description

Properties

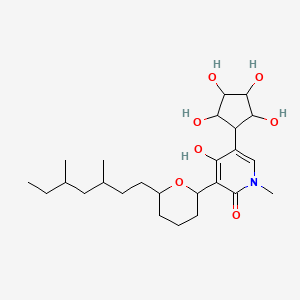

IUPAC Name |

3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXGABLZLXTHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of AS-2077715, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₁NO₇ | [1] |

| Appearance | White powder | [1] |

| Producing Organism | Capnodium sp. 339855 | [1] |

| Chemical Class | Related to funiculosin | [1] |

| Mechanism of Action | Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III) | [2] |

Quantitative Biological Activity

The biological activity of AS-2077715 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Antifungal Activity

| Fungal Species | MIC (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.08 | [2] |

Table 2.2: In Vitro Enzyme Inhibition

| Target Enzyme | Source | IC₅₀ (ng/mL) | Reference |

| Mitochondrial Cytochrome bc1 Complex | Trichophyton mentagrophytes | 0.9 | [2] |

| Mitochondrial Cytochrome bc1 Complex | Mammalian | 6000 - 20,000 | [2] |

Table 2.3: In Vitro Cytotoxicity

| Cell Line | Cytotoxicity (>µg/mL) | Reference |

| Mammalian cells | 6 | [2] |

Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)

| Treatment Group | Dosing Regimen | Outcome | Reference |

| AS-2077715 | 10 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| AS-2077715 | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| Terbinafine | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| AS-2077715 | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | Significant reduction in fungal CFUs compared to terbinafine | [3] |

| Terbinafine | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | - | [3] |

Signaling Pathway and Mechanism of Action

AS-2077715 exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

Caption: Mechanism of action of AS-2077715.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for antifungal susceptibility testing.

Protocol:

-

Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.

-

Inoculum Preparation: The fungal culture is grown on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.

-

Compound Preparation: AS-2077715 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

Protocol:

-

Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4) containing EDTA, is used.

-

Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.

-

Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of AS-2077715. The concentration of AS-2077715 that inhibits the enzyme activity by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

Caption: Experimental workflow for the in vivo tinea pedis model.

Protocol:

-

Animal Model: Male Hartley guinea pigs are used.

-

Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: AS-2077715 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Biosynthesis of AS-2077715

The biosynthesis of AS-2077715 has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]

Conclusion

AS-2077715 is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

AS-2077715: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of AS-2077715. It details the biosynthetic pathway, presents key quantitative data, and outlines the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and biochemistry.

Discovery and Origin

AS-2077715 was first isolated from the fermentation broth of a fungal strain, 339855, which was identified as a new species of Capnodium.[1] The compound was isolated as a white powder through a series of extraction and chromatographic techniques.[1] Structurally, AS-2077715 is related to funiculosin and is characterized by a molecular formula of C25H41NO7.[1] It is classified as a fungal metabolite.[2]

Mechanism of Action: Inhibition of Fungal Mitochondrial Complex III

AS-2077715 exerts its antifungal activity by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to fungal cell death.[2] The inhibitory action of AS-2077715 is significantly more potent against fungal complex III compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[2]

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of AS-2077715 against various mitochondrial complex III enzymes and its effect on ATP production and fungal growth.

| Target | Organism/Cell Line | IC50 |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 80 ng/mL |

| Murine EL-4 cells | 480 ng/mL | |

| Human Jurkat cells | 860 ng/mL | |

| ATP Production | Trichophyton mentagrophytes | 0.33 µg/mL |

| Fungicidal Activity | Trichophyton mentagrophytes | 1 and 10 µg/mL |

Data sourced from Cayman Chemical product information sheet.[2]

Biosynthesis of AS-2077715

The biosynthesis of AS-2077715 is a complex process involving a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule.[3][4][5] This pathway involves dearomatization, stereoselective ring contraction, and a series of redox transformations to form the distinctive all-cis cyclopentanetetraol moiety.[3][4][5]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of AS-2077715.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of AS-2077715.

Isolation and Purification of AS-2077715

The isolation of AS-2077715 from the fermentation broth of Capnodium sp. 339855 involves a multi-step process.[1]

Experimental Workflow Diagram

Caption: Isolation and purification workflow for AS-2077715.

Protocol:

-

Fermentation: Cultivate Capnodium sp. 339855 in a suitable liquid medium to produce AS-2077715.

-

Solvent Extraction: Extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition AS-2077715 into the organic phase.

-

HP-20 Column Chromatography: Concentrate the organic extract and subject it to column chromatography using a Diaion® HP-20 resin. Elute with a stepwise gradient of methanol in water.

-

ODS-B Column Chromatography: Pool the active fractions from the HP-20 column and further purify them using octadecyl-silica (ODS-B) column chromatography with a suitable solvent system.

-

Crystallization: Concentrate the purified fractions and induce crystallization to obtain pure AS-2077715 as a white powder.

Mitochondrial Complex III Inhibition Assay

This assay determines the inhibitory activity of AS-2077715 on the ubiquinol-cytochrome c reductase activity of mitochondrial complex III.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Trichophyton mentagrophytes) and mammalian cells (e.g., murine EL-4 or human Jurkat cells) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and other necessary components at a physiological pH.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, ubiquinone substrate (e.g., decylubiquinone), and cytochrome c.

-

Inhibitor Addition: Add varying concentrations of AS-2077715 dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a solvent control.

-

Reaction Initiation and Measurement: Initiate the reaction by adding a reducing agent (e.g., NADH or succinate). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

IC50 Calculation: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic potential of AS-2077715 in a relevant animal model of dermatophytosis.

Protocol:

-

Animal Model: Use male Hartley guinea pigs.

-

Infection: Inoculate the plantar surface of the guinea pigs' feet with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: After the establishment of infection (e.g., 7 or 11 days post-infection), administer AS-2077715 orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period (e.g., 7 or 10 days). Include a vehicle control group and a positive control group (e.g., terbinafine).

-

Evaluation: At the end of the treatment period, euthanize the animals and excise the infected footpad skin.

-

Fungal Burden Determination: Homogenize the skin samples and plate serial dilutions on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

-

Statistical Analysis: Compare the fungal burden in the treated groups to the control groups using appropriate statistical tests to determine the efficacy of the treatment.

Conclusion

AS-2077715 is a promising antifungal agent with a novel mechanism of action and high selectivity for fungal mitochondrial complex III. Its discovery from a natural source and the elucidation of its biosynthetic pathway open avenues for further research, including the development of semi-synthetic derivatives with improved properties and the potential for biosynthetic engineering to enhance production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important molecule.

References

- 1. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. repositorio.ufop.br [repositorio.ufop.br]

- 4. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent from Capnodium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent AS-2077715, produced by the fungus Capnodium sp. strain 339855. The document details its biological activity, mechanism of action, physicochemical properties, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for its isolation and the reconstitution of its biosynthesis are also provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

AS-2077715 is a novel natural product with potent antifungal activity, particularly against dermatophytes of the Trichophyton genus.[1][2] Isolated from the fermentation broth of Capnodium sp. 339855, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the fungal respiratory chain.[1][2] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.

Physicochemical Properties

AS-2077715 is a white powder with the molecular formula C25H41NO7.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H41NO7 | [1] |

| Appearance | White powder | [1] |

| Molecular Weight | 467.6 g/mol | [1] |

Biological Activity and Mechanism of Action

AS-2077715 demonstrates significant in vitro fungicidal activity against Trichophyton mentagrophytes.[2] While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, its potent activity has been noted.[2] The primary mechanism of action of AS-2077715 is the inhibition of the mitochondrial cytochrome bc1 complex (complex III).[1] This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Biosynthesis of AS-2077715

The biosynthesis of AS-2077715 involves a complex enzymatic cascade. A proposed pathway, elucidated through heterologous expression studies, highlights a five-enzyme system responsible for the formation of the core structure.[3] The key enzymes and their roles are outlined below.

Core Biosynthetic Genes:

-

PKS-NRPS: A hybrid polyketide synthase-nonribosomal peptide synthetase responsible for assembling the initial polyketide chain.

-

FMO (CapL): A flavin-dependent monooxygenase that catalyzes a key oxidative dearomatization and ring contraction.

-

O-MT (CapK): A repurposed O-methyltransferase that controls the stereochemistry of the ring contraction.

-

SDR: Short-chain dehydrogenases/reductases involved in redox transformations.

-

DH (CapH): A dehydrogenase responsible for a final hydroxylation step.

The proposed biosynthetic pathway begins with the synthesis of a polyketide precursor by the PKS-NRPS enzyme. This is followed by a series of modifications, including an oxidative ring contraction catalyzed by the FMO (CapL) and stereochemically controlled by the O-MT (CapK). Subsequent redox transformations by SDRs and a final hydroxylation by a dehydrogenase (CapH) yield the final product, AS-2077715.

References

- 1. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the Antifungal Agent AS-2077715

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent antifungal agent with a unique chemical structure, notably its all-cis cyclopentanetetraol moiety. This document provides a comprehensive technical overview of the biosynthesis of AS-2077715, leveraging key findings from the reconstitution and characterization of its complete biosynthetic pathway. The biosynthesis involves a remarkable five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final complex natural product. This guide details the biosynthetic gene cluster, the enzymatic steps involved, and the experimental protocols used to elucidate this pathway, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction

AS-2077715 is a novel antifungal metabolite originally isolated from the fermentation broth of Capnodium sp. 339855.[1][2][3] Its structure is related to funiculosin, another mitochondrial cytochrome bc1 complex inhibitor.[1][2][3] The unique all-cis cyclopentanetetraol moiety of AS-2077715 has been a subject of interest for its complex and stereospecific biosynthetic origin. Recent research has successfully reconstituted the complete biosynthetic pathway, providing a detailed enzymatic and genetic roadmap for its formation.[1][4][5][6] This guide serves as a technical resource for researchers engaged in natural product biosynthesis, antifungal drug development, and synthetic biology.

The AS-2077715 Biosynthetic Gene Cluster (BGC)

The biosynthesis of AS-2077715 is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the 'cap' cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the molecule.[4] A homologous gene cluster, 'fun', is responsible for the biosynthesis of the related compound funiculosin.[4]

Table 1: Key Genes and Their Functions in the AS-2077715 ('cap') Biosynthetic Gene Cluster [4]

| Gene | Encoded Enzyme/Protein | Proposed Function in AS-2077715 Biosynthesis |

| capA | PKS-NRPS | Polyketide synthase-nonribosomal peptide synthetase hybrid; responsible for the core scaffold assembly from phenylalanine and polyketide units. |

| capB | Enoyl-reductase (ER) | Involved in the reduction steps during polyketide chain assembly. |

| capC | Ring expansion cytochrome P450 (P450RE) | Catalyzes ring expansion in the formation of the pyridone and pyran rings. |

| capD | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capE | N-methyltransferase (N-MT) | Catalyzes the N-methylation of the pyridone ring. |

| capF | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capG | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capH | Cytochrome P450 | Catalyzes the C2' hydroxylation in a late-stage biosynthetic step. |

| capI | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capJ | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capK | O-methyltransferase (O-MT) | A repurposed O-methyltransferase that controls the stereoselective conversion of the dearomatized intermediate. |

| capL | Flavin-dependent monooxygenase (FMO) | A multifunctional enzyme that catalyzes the oxidative dearomatization of the p-hydroxyphenyl ring. |

| capM | Transcription Factor (TF) | Likely involved in the regulation of the 'cap' gene cluster expression. |

| capN | Cytochrome bc1 complex subunit 8 | May confer self-resistance to the producing organism. |

| capO | Major Facilitator Superfamily (MFS) Transporter | Likely involved in the export of AS-2077715 out of the cell. |

The Biosynthetic Pathway of AS-2077715

The biosynthesis of AS-2077715 commences with a precursor molecule derived from phenylalanine, which undergoes a series of enzymatic transformations to yield the final product.[4] The key and most remarkable transformation is the conversion of the p-hydroxyphenyl ring into the all-cis cyclopentanetetraol moiety.[1][4][5][6] This is achieved through a five-enzyme cascade involving oxidative dearomatization, stereoselective ring contraction, and several redox steps.[1][4][5][6]

Figure 1: Proposed biosynthetic pathway of AS-2077715.

Key Enzymatic Steps and Mechanisms

Oxidative Dearomatization by CapL

The initiation of the p-hydroxyphenyl ring transformation is catalyzed by CapL, a multifunctional flavin-dependent monooxygenase (FMO).[4] CapL oxidizes the p-hydroxyphenyl group of the precursor (Intermediate 4) to form a reactive intermediate (Intermediate 8).[4] This dearomatization step is crucial for the subsequent ring contraction.

Stereoselective Ring Contraction Controlled by CapK

Intermediate 8 can non-enzymatically form a cyclopentenonediol structure.[4] However, the enzyme CapK, a repurposed O-methyltransferase, plays a critical role in controlling the stereoselective conversion of Intermediate 8 to Intermediate 9, ensuring the formation of the correct cis-diol product that is on the pathway to AS-2077715.[4]

Redox Transformations by Dehydrogenases

Following the ring contraction, a series of redox transformations are carried out by the putative dehydrogenases CapI and CapJ to further modify the cyclopentene ring, leading to the formation of Intermediate 12.[4]

Final Hydroxylation by CapH

The final step in the biosynthesis is the hydroxylation at the C2' position, catalyzed by the cytochrome P450 enzyme, CapH.[4] This reaction converts Intermediate 12 into the final bioactive compound, AS-2077715.[4]

Experimental Protocols

The elucidation of the AS-2077715 biosynthetic pathway involved a combination of heterologous expression and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans and Saccharomyces cerevisiae

The 'cap' gene cluster was heterologously expressed in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae to reconstitute the biosynthetic pathway and produce key intermediates and the final product.[4]

Figure 2: General workflow for heterologous expression.

Protocol for Heterologous Expression in S. cerevisiae RC01:

-

Gene Synthesis and Cloning: The genes from the 'cap' cluster were codon-optimized for S. cerevisiae and synthesized. They were then cloned into appropriate expression vectors.

-

Yeast Transformation: The expression plasmids were transformed into S. cerevisiae RC01 using standard protocols.

-

Culture and Induction: Transformed yeast strains were cultured in selective media. Gene expression was induced at a specific optical density.

-

Metabolite Extraction: The yeast culture was extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The organic extract was concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of AS-2077715 and its biosynthetic intermediates.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, in vitro assays were performed using purified enzymes and their respective substrates.

Protocol for CapH Assay:

-

Microsome Preparation: The capH gene was expressed in S. cerevisiae. Microsomes containing the CapH enzyme were isolated from the yeast cells.

-

Reaction Mixture: The reaction mixture contained the isolated microsomes, the substrate (Intermediate 12), a buffer system, and a cofactor (e.g., NADPH).

-

Incubation: The reaction was incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction was stopped, and the products were extracted.

-

Product Analysis: The formation of AS-2077715 was monitored by LC-MS.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the AS-2077715 biosynthetic pathway.

Table 2: Summary of In Vitro Enzyme Assay Results [4]

| Enzyme | Substrate | Product | Key Observation |

| CapL | Intermediate 4 | Intermediate 8 | CapL alone can oxidize the p-hydroxyphenyl group to form Intermediate 8. |

| CapK | Intermediate 8 | Intermediate 9 | CapK significantly accelerates the consumption of Intermediate 8 and directs the stereoselective conversion to Intermediate 9. |

| CapH | Intermediate 12 | AS-2077715 (1) | Yeast microsomes expressing CapH successfully converted Intermediate 12 to the final product, AS-2077715. |

Conclusion

The elucidation of the AS-2077715 biosynthetic pathway has unveiled a fascinating enzymatic strategy for the formation of a complex natural product. The five-enzyme cascade responsible for the construction of the all-cis cyclopentanetetraol moiety from an aromatic precursor highlights nature's ingenuity in chemical synthesis.[4] This detailed understanding of the 'cap' gene cluster and the functions of its encoded enzymes provides a valuable foundation for future research. These findings can be applied to the bioengineering of novel antifungal agents, the development of improved production processes for AS-2077715, and the expansion of the biocatalytic toolbox for synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All- cis Cyclopentanetetraol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-2077715: A Deep Dive into its Therapeutic Potential as a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a fungal metabolite that has demonstrated significant potential as a novel antifungal agent.[1] Isolated from the fermentation broth of Capnodium sp. 339855, this compound exhibits potent and selective inhibitory activity against the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This technical guide provides a comprehensive overview of the current understanding of AS-2077715, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Complex III

AS-2077715 exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain. It is a potent inhibitor of the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.

A key therapeutic advantage of AS-2077715 is its selectivity for the fungal complex III over its mammalian counterpart. This selectivity minimizes the potential for off-target effects and associated toxicity in host organisms.

Signaling Pathway: Disruption of Mitochondrial Respiration

The following diagram illustrates the inhibitory effect of AS-2077715 on the fungal mitochondrial electron transport chain.

Caption: Inhibition of Fungal Mitochondrial Complex III by AS-2077715.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AS-2077715.

Table 1: In Vitro Inhibitory Activity

| Target | Organism/Cell Line | IC50 | Reference |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 0.9 ng/mL | [2] |

| Mitochondrial Complex III | Mammalian | 6000-20,000 ng/mL | [2] |

| ATP Production | T. mentagrophytes | 0.33 µg/mL |

Table 2: In Vitro Antifungal Activity

| Organism | MIC | Reference |

| Trichophyton mentagrophytes | 0.08 µg/mL | [2] |

Table 3: In Vivo Efficacy in Guinea Pig Model of Tinea Pedis

| Treatment Group | Dosage | Duration | Outcome | Reference |

| AS-2077715 | 10 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| AS-2077715 | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| Terbinafine | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| AS-2077715 | 20 mg/kg (oral) | 7 days | Significant reduction in fungal CFUs compared to Terbinafine | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of AS-2077715.

Fungal Mitochondrial Complex III Inhibition Assay

This protocol is based on standard methods for assessing mitochondrial complex III activity.

Objective: To determine the inhibitory concentration (IC50) of AS-2077715 against fungal mitochondrial complex III.

Materials:

-

Isolated fungal mitochondria from T. mentagrophytes.

-

AS-2077715 stock solution (in DMSO).

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA).

-

Ubiquinol (Coenzyme Q2H2) as substrate.

-

Cytochrome c (from equine heart) as the electron acceptor.

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cultured T. mentagrophytes using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a standardized amount of isolated mitochondria, and varying concentrations of AS-2077715. Include a vehicle control (DMSO without the inhibitor).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol and cytochrome c to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time at a constant temperature. The increase in absorbance corresponds to the reduction of cytochrome c.

-

Data Analysis: Calculate the initial rate of reaction for each concentration of AS-2077715. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

ATP Production Inhibition Assay

This protocol outlines a general method for measuring ATP production in fungal cells.

Objective: To determine the IC50 of AS-2077715 for the inhibition of ATP synthesis in T. mentagrophytes.

Materials:

-

T. mentagrophytes cell culture.

-

AS-2077715 stock solution (in DMSO).

-

Culture medium.

-

ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin).

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Grow T. mentagrophytes to the mid-logarithmic phase. Incubate the fungal cells with various concentrations of AS-2077715 for a defined period.

-

Cell Lysis: After incubation, harvest the cells and lyse them using a suitable method (e.g., sonication, chemical lysis) to release intracellular ATP.

-

ATP Measurement: Add the cell lysate to the ATP bioluminescence assay reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and determine the percentage of inhibition for each AS-2077715 concentration. Calculate the IC50 value as described above.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This protocol is based on the study by Ohsumi et al. (2014).[3]

Objective: To evaluate the therapeutic efficacy of orally administered AS-2077715 in a guinea pig model of dermatophytosis.

Animals:

-

Male Hartley guinea pigs.

Infection Procedure:

-

Inoculate the plantar surface of the guinea pig footpads with a suspension of T. mentagrophytes arthrospores.

-

Allow the infection to establish for a period of 7 to 11 days.

Treatment Regimen:

-

Group 1 (Early Treatment): Beginning on day 7 post-infection, administer AS-2077715 orally at doses of 10 and 20 mg/kg once daily for 10 days.

-

Group 2 (Late Treatment): Beginning on day 11 post-infection, administer AS-2077715 orally at a dose of 20 mg/kg once daily for 7 days.

-

Control Groups: Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., 20 mg/kg terbinafine).

Efficacy Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Excise the footpad skin and homogenize the tissue.

-

Perform serial dilutions of the tissue homogenate and plate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates and count the number of colony-forming units (CFUs).

-

Data Analysis: Compare the mean CFU counts between the treated and control groups to determine the therapeutic efficacy.

Biosynthesis of AS-2077715

Recent studies have elucidated the complete biosynthetic pathway of AS-2077715.[4][5][6] This complex process involves a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule, featuring an unusual all-cis cyclopentanetetraol moiety.

Biosynthetic Pathway of AS-2077715

The following diagram outlines the key enzymatic steps in the biosynthesis of AS-2077715.

Caption: Key Enzymatic Steps in the Biosynthesis of AS-2077715.

Conclusion and Future Directions

AS-2077715 represents a promising new class of antifungal agents with a distinct mechanism of action and a favorable selectivity profile. Preclinical data demonstrate its potent in vitro and in vivo activity against dermatophytes. The elucidation of its biosynthetic pathway opens avenues for synthetic and semi-synthetic derivatization to further optimize its pharmacological properties. Future research should focus on expanding the spectrum of activity to other fungal pathogens, detailed pharmacokinetic and toxicological profiling, and ultimately, evaluation in clinical settings to ascertain its therapeutic potential in human fungal infections.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of AS2077715 against experimental tinea pedis in guinea pigs in comparison with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

AS-2077715: A Technical Guide to a Selective Fungal Mitochondrial Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. Isolated from the fungus Capnodium sp. 339855, this natural product demonstrates a targeted mechanism of action against a crucial component of the fungal respiratory chain. This technical guide provides a comprehensive overview of AS-2077715, including its chemical properties, biological activity, biosynthetic pathway, and relevant experimental methodologies.

Chemical and Physical Properties

AS-2077715 is a complex polyketide-derived molecule with the following key identifiers:

| Property | Value |

| CAS Number | 1637356-98-9[1] |

| Chemical Formula | C₂₅H₄₁NO₇[2] |

| Molecular Weight | 467.6 g/mol |

| Appearance | White powder |

| Solubility | Soluble in ethanol, methanol, dichloromethane, and DMSO. |

Mechanism of Action and Biological Activity

AS-2077715 exerts its antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc₁ complex, also known as complex III of the electron transport chain.[2] This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal cell death.

A key feature of AS-2077715 is its high selectivity for the fungal complex III over its mammalian counterpart, suggesting a favorable therapeutic window.

Quantitative Data

The biological activity of AS-2077715 has been quantified through various in vitro and in vivo studies.

| Parameter | Organism/Cell Line | Value |

| IC₅₀ (Complex III Inhibition) | Trichophyton mentagrophytes | 0.9 ng/mL[2] |

| Murine EL-4 cells | 480 ng/mL | |

| Human Jurkat cells | 860 ng/mL | |

| IC₅₀ (ATP Production Inhibition) | Trichophyton mentagrophytes | 0.33 µg/mL |

| Minimum Inhibitory Concentration (MIC) | Trichophyton mentagrophytes | 0.08 µg/mL[2] |

| In Vivo Efficacy (Tinea Pedis Model) | Guinea Pig | Significant reduction in fungal CFUs at 10 and 20 mg/kg (oral, daily) |

Signaling Pathway: Inhibition of Mitochondrial Respiration

The inhibitory action of AS-2077715 on the cytochrome bc₁ complex has profound effects on the fungal cell's energy metabolism. The following diagram illustrates the central role of complex III in the electron transport chain and the consequences of its inhibition by AS-2077715.

Biosynthetic Pathway of AS-2077715

The biosynthesis of AS-2077715 has been elucidated and involves a sophisticated enzymatic cascade. The pathway originates from the amino acid L-phenylalanine and proceeds through a series of modifications, including the action of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and several tailoring enzymes. A key step involves an oxidative dearomatization and ring contraction to form the characteristic all-cis cyclopentanetetraol moiety.

Experimental Protocols

Heterologous Expression of the AS-2077715 Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol provides a general framework for the heterologous expression of the AS-2077715 biosynthetic gene cluster (BGC) in Aspergillus nidulans, a common chassis for fungal natural product discovery.

1. Vector Construction:

- The entire AS-2077715 BGC is assembled into one or more AMA1-based expression vectors. These vectors contain an autonomously replicating sequence that allows for episomal maintenance in A. nidulans.

- Genes within the cluster can be placed under the control of an inducible promoter, such as the alcA promoter, to allow for controlled expression.

- Selectable markers (e.g., pyrG, argB) are included for transformant selection.

2. Aspergillus nidulans Protoplast Formation:

- Grow a suitable auxotrophic strain of A. nidulans (e.g., a uracil and arginine auxotroph if using pyrG and argB markers) in liquid minimal medium supplemented with the necessary nutrients.

- Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to digest the cell walls and release protoplasts.

- Filter the protoplast suspension through sterile glass wool to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

3. Transformation:

- Resuspend the protoplasts in a transformation buffer containing the expression vector(s) and PEG-CaCl₂.

- Incubate the mixture on ice to allow for DNA uptake.

- Plate the transformation mixture onto selective minimal medium lacking the nutrients corresponding to the selectable markers.

4. Analysis of Transformants:

- Incubate the plates until fungal colonies appear.

- Isolate individual transformants and cultivate them in liquid culture under inducing conditions (e.g., in the presence of ethanol for the alcA promoter).

- Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by LC-MS to detect the production of AS-2077715 and its biosynthetic intermediates.

node [fillcolor="#FFFFFF", fontcolor="#202124"];

Vector_Construction [label="1. Vector Construction\n(AMA1-based vectors with BGC)"];

Protoplast_Formation [label="2. A. nidulans Protoplast Formation"];

Transformation [label="3. Protoplast Transformation"];

Selection [label="4. Selection of Transformants\n(on minimal medium)"];

Cultivation [label="5. Liquid Cultivation\n(under inducing conditions)"];

Extraction [label="6. Solvent Extraction"];

Analysis [label="7. LC-MS Analysis"];

AS2077715_Detection [label="Detection of AS-2077715", fillcolor="#34A853", fontcolor="#FFFFFF"];

Vector_Construction -> Transformation;

Protoplast_Formation -> Transformation;

Transformation -> Selection;

Selection -> Cultivation;

Cultivation -> Extraction;

Extraction -> Analysis;

Analysis -> AS2077715_Detection;

}

In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This colorimetric assay measures the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.

1. Preparation of Mitochondria:

- Isolate mitochondria from the fungal species of interest using standard differential centrifugation methods.

- Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford or BCA assay).

2. Assay Procedure:

- In a 96-well plate, add the assay buffer containing phosphate buffer, EDTA, and a substrate for complex III (e.g., decylubiquinol).

- Add the mitochondrial sample to the wells.

- To test the inhibitory effect of AS-2077715, pre-incubate the mitochondria with varying concentrations of the compound.

- Initiate the reaction by adding oxidized cytochrome c.

- Immediately measure the increase in absorbance at 550 nm over time using a microplate reader. The rate of cytochrome c reduction is proportional to the complex III activity.

3. Data Analysis:

- Calculate the rate of reaction from the linear portion of the absorbance curve.

- For inhibition studies, plot the percentage of inhibition against the concentration of AS-2077715 to determine the IC₅₀ value.

Conclusion

AS-2077715 represents a promising lead compound in the development of novel antifungal therapies. Its potent and selective inhibition of the fungal mitochondrial cytochrome bc₁ complex provides a clear mechanism of action with a potential for high therapeutic efficacy and reduced off-target effects. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved properties. The experimental protocols outlined in this guide provide a foundation for further research into this fascinating natural product and its therapeutic potential.

References

AS-2077715: A Technical Guide to its Antifungal Selectivity and Mechanism of Action

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of the fungus Capnodium sp.[1][2] Structurally related to funiculosin, AS-2077715 has demonstrated notable antifungal activity, particularly against Trichophyton species.[1] This technical guide provides a comprehensive overview of the available information regarding the selectivity of AS-2077715 for fungal versus mammalian cells, its mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative data on the selectivity of AS-2077715 is not publicly available, this document will delve into the underlying principles of its activity and the methodologies used to assess compounds of its class.

Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

AS-2077715 exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain.[1] This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis.

By inhibiting the cytochrome bc1 complex, AS-2077715 disrupts the fungal cell's ability to produce ATP through oxidative phosphorylation, leading to a fungistatic or fungicidal effect. This mechanism is a validated target for antifungal drugs, as evidenced by the development of other inhibitors targeting this complex.

References

Methodological & Application

Application Notes and Protocols for AS-2077715 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with potent and selective activity against dermatophytes, such as Trichophyton species.[1][2][3] Its mechanism of action is the specific inhibition of the fungal mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the electron transport chain responsible for ATP production.[1][4][5] This specific targeting of a vital fungal cellular process, with significantly less effect on its mammalian counterpart, makes AS-2077715 a promising candidate for further investigation and development.[4]

These application notes provide detailed protocols for in vitro assays to evaluate the antifungal activity and mechanism of action of AS-2077715.

Data Presentation

Table 1: In Vitro Activity of AS-2077715

| Parameter | Organism/Cell Line | Value |

| MIC | Trichophyton mentagrophytes | 0.08 µg/mL[4] |

| IC50 | Trichophyton mentagrophytes complex III | 0.9 ng/mL[4] |

| IC50 | Mammalian complex III | 6000-20,000 ng/mL[4] |

| Cytotoxicity | Mammalian cells | >6 µg/mL[4] |

Signaling Pathway

AS-2077715 exerts its antifungal effect by interrupting the mitochondrial respiratory chain at complex III. This inhibition disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP, leading to cellular energy depletion and ultimately, fungal cell death. The significant difference in inhibitory concentration between the fungal and mammalian complex III underscores the selective nature of AS-2077715.

Caption: Inhibition of the mitochondrial cytochrome bc1 complex by AS-2077715.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi, with modifications for dermatophytes.[6][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of AS-2077715 against Trichophyton species.

Materials:

-

AS-2077715 stock solution (in DMSO)

-

Trichophyton spp. isolate

-

Potato Dextrose Agar (PDA) supplemented with 2% rice flour

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microplates

-

Spectrophotometer

-

Sterile saline with 0.05% Tween 80

-

Incubator (28°C)

Procedure:

-

Inoculum Preparation:

-

Culture the Trichophyton isolate on PDA supplemented with 2% rice flour at 28°C for 7-10 days to encourage sporulation.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.5 x 104 to 5 x 104 spores/mL in RPMI-1640 medium. Verify the concentration using a spectrophotometer and/or by plating dilutions on Sabouraud Dextrose Agar.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the AS-2077715 stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microplate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

-

Seal the plates and incubate at 28°C for 7 days.

-

-

MIC Determination:

Caption: Workflow for Antifungal Susceptibility Testing.

Cytochrome bc1 Complex (Complex III) Inhibition Assay

Objective: To determine the IC50 of AS-2077715 for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

-

Isolated mitochondrial fractions from T. mentagrophytes and a mammalian source (e.g., bovine heart)

-

AS-2077715 stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

Cytochrome c (from equine heart)

-

Ubiquinol analog (e.g., decylubiquinol or Q0C10BrH2)

-

Potassium cyanide (KCN) to inhibit Complex IV

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of cytochrome c in the assay buffer.

-

Prepare a working solution of the ubiquinol analog. This may require reduction of the corresponding ubiquinone shortly before the assay.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer, KCN (to a final concentration of ~1 mM), cytochrome c, and the mitochondrial preparation.

-

Add varying concentrations of AS-2077715 (or DMSO as a vehicle control) and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the ubiquinol analog.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction for each concentration of AS-2077715.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the AS-2077715 concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for Cytochrome bc1 Complex Inhibition Assay.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855. | Sigma-Aldrich [sigmaaldrich.com]

- 3. biblio.eui.eu [biblio.eui.eu]

- 4. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.ufop.br [repositorio.ufop.br]

- 7. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. medicinearticle.com [medicinearticle.com]

AS-2077715: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with a structure related to funiculosin. It functions as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1] This document provides detailed application notes and protocols for the use of AS-2077715 in a research setting, with a focus on its solubility, preparation of stock solutions, and methods for evaluating its antifungal activity.

Solubility and Stock Solution Preparation

Table 1: Solubility and Stock Solution Parameters

| Parameter | Solvent | Recommendation |

| Primary Stock Solution | Dimethyl Sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 10-50 mM). |

| Working Solutions | Ethanol or cell culture medium | Dilute the DMSO stock in the appropriate vehicle for the experiment. |

| Storage | -20°C or -80°C | Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of AS-2077715 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AS-2077715 in DMSO.

Materials:

-

AS-2077715 powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of AS-2077715. The molecular formula for AS-2077715 is C₂₅H₄₁NO₇, and its molecular weight is 467.6 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.676 mg of AS-2077715 powder.

-

Dissolve in DMSO. Aseptically add the weighed AS-2077715 to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

-

Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Aliquot and store. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be used to determine the Minimum Inhibitory Concentration (MIC) of AS-2077715.

Materials:

-

AS-2077715 stock solution (10 mM in DMSO)

-

Fungal isolate to be tested

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C)

-

Positive control antifungal (e.g., fluconazole)

-

Negative control (DMSO vehicle)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to obtain fresh colonies.

-

Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.

-

-

Drug Dilution Series:

-

Prepare serial two-fold dilutions of the AS-2077715 stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 µg/mL to 16 µg/mL.

-

Ensure the final concentration of DMSO in all wells (including the drug-free control) is consistent and non-inhibitory to the fungus (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted AS-2077715.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of AS-2077715 that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control.

-

Visualizations

Signaling Pathway of AS-2077715

Caption: Mechanism of action of AS-2077715.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Broth microdilution workflow.

References

Application Notes and Protocols for AS-2077715

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] Its inhibitory action disrupts cellular respiration and ATP production, leading to fungal cell death. These characteristics make AS-2077715 a valuable tool for research in antifungal drug discovery and for studying mitochondrial function. This document provides detailed protocols for the preparation of AS-2077715 stock solutions to ensure accurate and reproducible experimental results.

Mechanism of Action

AS-2077715 exerts its antifungal activity by binding to the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, fungal cell death. The selectivity of AS-2077715 for the fungal complex over its mammalian counterpart makes it a compound of interest for therapeutic development.

Quantitative Data Summary

For ease of reference, the key quantitative data for AS-2077715 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₁NO₇ | [2] |

| Molecular Weight | 467.6 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Dichloromethane, DMSO, Ethanol, Methanol | [2] |

| Recommended Storage (Solid) | -20°C | General laboratory best practices |

| Recommended Storage (Stock Solution) | -20°C in aliquots | [3] |

Experimental Protocol: Preparation of AS-2077715 Stock Solution

This protocol outlines the steps for preparing a stock solution of AS-2077715. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with cell culture media and assay formats.

Materials:

-

AS-2077715 solid compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the Desired Stock Concentration: A common starting stock concentration for small molecule inhibitors is 10 mM. The following calculations are based on this concentration.

-

Calculate the Required Mass of AS-2077715:

-

To prepare 1 mL of a 10 mM stock solution, use the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 467.6 g/mol x 1000 mg/g = 4.676 mg

-

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a precision balance.

-

Carefully weigh out 4.676 mg of AS-2077715 into the tared tube.

-

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed AS-2077715.

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but care should be taken to avoid degradation of the compound.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month. For longer-term storage, -80°C is recommended.

-

Note on Final Assay Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of AS-2077715 on the mitochondrial electron transport chain.

Caption: Inhibition of Complex III by AS-2077715.

Experimental Workflow Diagram

The workflow for preparing the AS-2077715 stock solution is depicted below.

Caption: Workflow for preparing AS-2077715 stock solution.

References

- 1. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex III of Electron Transport Chain - Proteopedia, life in 3D [proteopedia.org]

- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mitochondrial Complex III Activity Assay Using AS-2077715

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial complex III, also known as ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain (ETC). It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. Dysfunctional complex III activity has been implicated in various pathologies, making it a key target for drug discovery.

AS-2077715 is a potent and selective inhibitor of fungal mitochondrial complex III.[1] This application note provides a detailed protocol for measuring mitochondrial complex III activity and for evaluating the inhibitory effects of AS-2077715 on both fungal and mammalian mitochondria.

Principle of the Assay

The activity of mitochondrial complex III is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate, such as decylubiquinol, to donate electrons to complex III, which then transfers them to oxidized cytochrome c. The rate of increase in absorbance at 550 nm is directly proportional to the complex III activity. The specificity of the assay is confirmed by the addition of a known complex III inhibitor, such as Antimycin A, which should abolish the activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| AS-2077715 | Cayman Chemical | 29775 |

| Mitochondrial Complex III Activity Assay Kit | Abcam | ab287844 |

| Isolated Fungal Mitochondria | (User Prepared) | - |

| Isolated Mammalian Mitochondria | (User Prepared) | - |

| DMSO (anhydrous) | Sigma-Aldrich | D2650 |

| Deionized water | - | - |

| Microplate Reader | - | - |

Note: This protocol can be adapted for use with other commercially available complex III activity assay kits. Ensure to follow the manufacturer's instructions for kit-specific components and preparations.

Experimental Protocols

Preparation of Isolated Mitochondria

A generalized protocol for the isolation of mitochondria from cell culture is provided below. This protocol may need to be optimized depending on the cell type.

Reagents:

-

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl, pH 7.4.

-

Mitochondrial Resuspension Buffer: 250 mM mannitol, 5 mM HEPES, 0.5 mM EGTA, pH 7.4.

Procedure:

-

Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.

-

Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Mitochondrial Resuspension Buffer.

-

Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.

-

Adjust the concentration of the mitochondrial suspension with Mitochondrial Resuspension Buffer to a final concentration of 1-5 mg/mL. Store on ice for immediate use or at -80°C for long-term storage.

Preparation of AS-2077715 Stock Solution

AS-2077715 is soluble in DMSO, ethanol, methanol, and dichloromethane.[1] For this assay, DMSO is recommended as the solvent.

-

Prepare a 10 mM stock solution of AS-2077715 in anhydrous DMSO.

-

For the assay, prepare a series of dilutions from the stock solution in the assay buffer provided with the kit. A suggested range of concentrations to test for an IC50 curve is from 0.1 ng/mL to 1000 ng/mL for fungal mitochondria and from 100 ng/mL to 100,000 ng/mL for mammalian mitochondria, based on the reported IC50 values.[1]

Mitochondrial Complex III Activity Assay Protocol

This protocol is adapted from a generic spectrophotometric assay for complex III activity.

1. Reagent Preparation:

-

Prepare the Complex III Assay Buffer, substrate (e.g., decylubiquinol), and oxidized cytochrome c solution according to the assay kit manufacturer's instructions.

2. Assay Procedure:

-

Set up the microplate reader to perform a kinetic measurement at 550 nm at 25-30°C.

-

In a 96-well plate, add the following to each well:

-

Sample Wells:

-

X µL Complex III Assay Buffer

-

Y µL Isolated Mitochondria (e.g., 5-10 µg of protein)

-

Z µL AS-2077715 dilution (or vehicle control - DMSO)

-

-

Positive Control (uninhibited):

-

X µL Complex III Assay Buffer

-

Y µL Isolated Mitochondria

-

Z µL Vehicle (DMSO)

-

-

Negative Control (fully inhibited):

-

X µL Complex III Assay Buffer

-

Y µL Isolated Mitochondria

-

Z µL Antimycin A (provided in most kits)

-

-

-

Incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (e.g., decylubiquinol) and oxidized cytochrome c to each well.

-

Immediately start the kinetic reading, recording the absorbance at 550 nm every 30 seconds for 10-15 minutes.

Data Analysis and Presentation

-

Calculate the rate of cytochrome c reduction (ΔA550/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the negative control (Antimycin A) from all other rates to obtain the specific complex III activity.

-

Calculate the percentage of inhibition for each concentration of AS-2077715 using the following formula:

% Inhibition = [1 - (Rate with AS-2077715 / Rate of Positive Control)] x 100%

-

Plot the % Inhibition against the logarithm of the AS-2077715 concentration to generate an IC50 curve. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Representative Data

Table 1: Inhibition of Fungal and Mammalian Mitochondrial Complex III by AS-2077715

| AS-2077715 Concentration (ng/mL) | Fungal Complex III Activity (% of Control) | Mammalian Complex III Activity (% of Control) |

| 0 (Vehicle) | 100% | 100% |

| 0.1 | 85% | 100% |

| 1 | 48% | 98% |

| 10 | 12% | 95% |

| 100 | 2% | 85% |

| 1000 | <1% | 60% |

| 10000 | - | 35% |

| Calculated IC50 | ~0.9 ng/mL | ~6000-20000 ng/mL |

Note: The data presented in this table is illustrative and based on reported values.[1] Actual results may vary.

Visualizations

Mitochondrial Electron Transport Chain and Complex III

Caption: Electron flow through the mitochondrial respiratory chain and inhibition of Complex III by AS-2077715.

Experimental Workflow for Complex III Inhibition Assay

Caption: Workflow for determining the inhibitory effect of AS-2077715 on mitochondrial complex III activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low complex III activity | Poor mitochondrial isolation | Optimize isolation protocol; ensure all steps are on ice. |

| Inactive reagents | Check expiration dates and proper storage of kit components. | |

| High background reading | Non-enzymatic reduction of cytochrome c | Ensure the use of a specific complex III substrate and include a blank (no mitochondria) control. |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing in wells. |

| Temperature fluctuations | Maintain a constant temperature during the assay. |

Conclusion

This application note provides a comprehensive protocol for the assessment of mitochondrial complex III activity and the evaluation of its inhibition by AS-2077715. The described methodology is robust and can be adapted for screening other potential complex III inhibitors in both fungal and mammalian systems, aiding in the discovery and development of novel therapeutics.

References

Application Note: AS-2077715 MIC Testing Against Trichophyton

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of Capnodium sp.[1][2][3]. Structurally related to funiculosin, its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain[1][4]. This compound has demonstrated potent in vitro fungicidal activity against various fungi, including dermatophytes of the Trichophyton genus, which are a common cause of cutaneous fungal infections in humans[1][5][6]. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of AS-2077715 against Trichophyton species, based on established broth microdilution methodologies.

The accurate determination of the MIC is crucial for evaluating the efficacy of new antifungal compounds, monitoring for the development of resistance, and establishing appropriate concentrations for further in vivo studies[7][8]. The protocol described herein is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi[9][10][11].

Principle of the Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this assay, serial dilutions of AS-2077715 are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of Trichophyton conidia. Following an incubation period, the plates are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of AS-2077715 that shows no visible growth.

Materials and Reagents

-

AS-2077715 (powder)

-

Trichophyton species (e.g., T. rubrum, T. mentagrophytes)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile distilled water

-

Sterile 0.85% saline

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

Hemocytometer or automated cell counter

-

Incubator (28-35°C)

-

Vortex mixer

Experimental Protocol

Preparation of AS-2077715 Stock Solution

-

Aseptically weigh a precise amount of AS-2077715 powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-